(4,4-Dibromobutyl)(methyl)stannane
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Overview
Description
(4,4-Dibromobutyl)(methyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to a 4,4-dibromobutyl group and a methyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dibromobutyl)(methyl)stannane typically involves the reaction of 4,4-dibromobutyl halide with a methylstannane precursor. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the coupling of an organotin compound with an organic halide . The reaction conditions often include the use of a palladium phosphine catalyst and an aprotic solvent.
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
(4,4-Dibromobutyl)(methyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Substitution: The bromine atoms in the 4,4-dibromobutyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4,4-Dibromobutyl)(methyl)stannane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4,4-Dibromobutyl)(methyl)stannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
Trimethyltin chloride: Another organotin compound with similar applications in organic synthesis.
Tributyltin hydride: Commonly used in reduction reactions and as a radical initiator.
Dibutyltin oxide: Used in polymer production and as a catalyst.
Uniqueness
(4,4-Dibromobutyl)(methyl)stannane is unique due to its specific structure, which allows for selective reactions and applications. The presence of the 4,4-dibromobutyl group provides additional reactivity compared to other organotin compounds .
Properties
CAS No. |
61222-24-0 |
---|---|
Molecular Formula |
C5H10Br2Sn |
Molecular Weight |
348.65 g/mol |
IUPAC Name |
4,4-dibromobutyl(methyl)tin |
InChI |
InChI=1S/C4H7Br2.CH3.Sn/c1-2-3-4(5)6;;/h4H,1-3H2;1H3; |
InChI Key |
QSCVMDVQDJEHNH-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn]CCCC(Br)Br |
Origin of Product |
United States |
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